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molecular formula C48H109N3O7P2 B116805 Tris(tetrabutylammonium) hydrogen pyrophosphate CAS No. 76947-02-9

Tris(tetrabutylammonium) hydrogen pyrophosphate

Cat. No. B116805
M. Wt: 902.3 g/mol
InChI Key: BMTUFQKYWWLCLC-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Patent
US07297509B2

Procedure details

(E)-3-Formyl-2-buten-1-diphosphate triammonium salt (Davisson et al. (1986) J. Org. Chem., 51, 4768) To a solution of 4-chloro-2-methyl-2-buten-1-al-dimethyl-acetal chloride (25 mg, 0.15 mmol) in 250 μl of MeCN a solution of 0.162 g (0.18 mmol) of tris(tetra-n-butylammonium) hydrogen pyrophosphate in 400 μL of MeCN was added slowly at room temperature, leading to an orange-red solution. After 2 h the reaction was finished and the solvent was removed under reduced pressure. The orange oil was dissolved in 3 mL of H2O and passed through a column of DOWEX 50 WX8 (1□4 cm) cation-exchange resin (NH4+ form) that has been equilibrated with 20 mL of 25 mM NH4HCO3. The column was eluted with 20 mL of 25 mM NH4HCO3. The resulting solution was lyophilized. The obtained solid was dissolved in 2 ml water and acidified with aqueouus HCl to pH=3. After 2 minutes the solution was neutralized and lyophylisized.
[Compound]
Name
(E)-3-Formyl-2-buten 1-diphosphate triammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chloro-2-methyl-2-buten-1-al-dimethyl-acetal chloride
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
0.162 g
Type
reactant
Reaction Step One
Name
Quantity
250 μL
Type
solvent
Reaction Step One
Name
Quantity
400 μL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[CH3:2][O:3][CH:4]([O:10][CH3:11])[C:5]([CH3:9])=[CH:6][CH2:7][Cl:8].OP(OP([O-])([O-])=O)(=O)[O-].C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC>CC#N>[CH3:2][O:3][CH:4]([O:10][CH3:11])[C:5]([CH3:9])=[CH:6][CH2:7][Cl:8] |f:0.1,2.3.4.5|

Inputs

Step One
Name
(E)-3-Formyl-2-buten 1-diphosphate triammonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4-chloro-2-methyl-2-buten-1-al-dimethyl-acetal chloride
Quantity
25 mg
Type
reactant
Smiles
[Cl-].COC(C(=CCCl)C)OC
Name
Quantity
0.162 g
Type
reactant
Smiles
OP([O-])(=O)OP(=O)([O-])[O-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
250 μL
Type
solvent
Smiles
CC#N
Name
Quantity
400 μL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The orange oil was dissolved in 3 mL of H2O
WASH
Type
WASH
Details
The column was eluted with 20 mL of 25 mM NH4HCO3
DISSOLUTION
Type
DISSOLUTION
Details
The obtained solid was dissolved in 2 ml water
WAIT
Type
WAIT
Details
After 2 minutes the solution was neutralized
Duration
2 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC(C(=CCCl)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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